molecular formula C10H13NOS B14814017 2-Cyclopropoxy-5-(methylthio)aniline

2-Cyclopropoxy-5-(methylthio)aniline

Cat. No.: B14814017
M. Wt: 195.28 g/mol
InChI Key: VYDVGLVZCULSGF-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(methylsulfanyl)aniline is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as a halogenated aniline derivative, with a cyclopropoxy group and a methylsulfanyl group. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of 2-Cyclopropoxy-5-(methylsulfanyl)aniline may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-5-(methylsulfanyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-5-(methylsulfanyl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and methylsulfanyl groups provides a distinct combination of steric and electronic effects that can be leveraged in various applications .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-cyclopropyloxy-5-methylsulfanylaniline

InChI

InChI=1S/C10H13NOS/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7H,2-3,11H2,1H3

InChI Key

VYDVGLVZCULSGF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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